molecular formula C5H9BrO B1283952 3-(Bromomethyl)tetrahydrofuran CAS No. 165253-29-2

3-(Bromomethyl)tetrahydrofuran

Cat. No.: B1283952
CAS No.: 165253-29-2
M. Wt: 165.03 g/mol
InChI Key: AXQYVOIYCYAVSW-UHFFFAOYSA-N
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Description

3-(Bromomethyl)tetrahydrofuran is an organic compound with the molecular formula C5H9BrO. It is a brominated derivative of tetrahydrofuran, characterized by a bromomethyl group attached to the third carbon of the tetrahydrofuran ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Bromomethyl)tetrahydrofuran can be synthesized through several methods. One common approach involves the bromination of tetrahydrofuran derivatives. For example, starting with 3-hydroxymethyl tetrahydrofuran, the compound can be converted to this compound using hydrobromic acid or other brominating agents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process typically requires precise control of temperature, reaction time, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)tetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-(Bromomethyl)tetrahydrofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(bromomethyl)tetrahydrofuran primarily involves its reactivity as a brominated compound. The bromomethyl group is highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)tetrahydro-2H-pyran
  • 3-(Aminomethyl)tetrahydrofuran
  • Tetrahydro-3-furanmethanol
  • 4-Bromotetrahydropyran
  • 3-Bromooxetane

Uniqueness

3-(Bromomethyl)tetrahydrofuran is unique due to its specific structure, which provides distinct reactivity compared to other brominated tetrahydrofuran derivatives. Its position of the bromomethyl group on the third carbon of the tetrahydrofuran ring allows for unique substitution patterns and reactivity, making it valuable in various synthetic applications .

Properties

IUPAC Name

3-(bromomethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-3-5-1-2-7-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQYVOIYCYAVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556932
Record name 3-(Bromomethyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165253-29-2
Record name 3-(Bromomethyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)oxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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